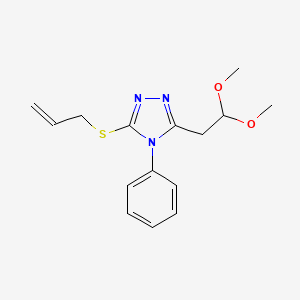

3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(2,2-dimethoxyethyl)-4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-4-10-21-15-17-16-13(11-14(19-2)20-3)18(15)12-8-6-5-7-9-12/h4-9,14H,1,10-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVBDBQWZCIOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NN=C(N1C2=CC=CC=C2)SCC=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. The triazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 373.39 g/mol

- CAS Number : 303995-36-0

The compound features a triazole ring substituted with an allylsulfanyl group and a dimethoxyethyl moiety, which are critical for its biological activity.

Antifungal Activity

- Mechanism of Action : The antifungal properties of triazole derivatives often involve the inhibition of ergosterol synthesis, a key component of fungal cell membranes. This action is typically mediated through the inhibition of the enzyme lanosterol 14α-demethylase (CYP51) .

-

Case Studies :

- In vitro studies have shown that similar triazole compounds exhibit significant antifungal activity against species such as Candida albicans and Aspergillus fumigatus. For example, compounds structurally related to 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole demonstrated minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

Anticancer Activity

- Mechanism of Action : The anticancer potential is hypothesized to arise from the compound's ability to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival .

- Research Findings :

Table 1: Biological Activity Summary of Related Triazole Compounds

Synthesis Pathways

The synthesis of 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Allylsulfanyl Group : Achieved via nucleophilic substitution using allylthiol.

- Attachment of Dimethoxyethyl Group : Conducted through alkylation reactions with 2,2-dimethoxyethanol .

Scientific Research Applications

Antifungal Applications

One of the most significant applications of this compound is its antifungal activity. Research has indicated that derivatives of 1,2,4-triazole, including 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole, exhibit potent antifungal effects against various strains of fungi.

Case Study: Antifungal Efficacy

A study published in the Journal of Fac. Pharm. Ankara evaluated the antifungal activity of several triazole derivatives against Candida species. The results demonstrated that compounds with allylsulfanyl substitutions showed enhanced efficacy compared to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for some derivatives were found to be ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Antimicrobial Activity

In addition to antifungal properties, the compound has been investigated for its antimicrobial effects. Triazole derivatives are known for their broad-spectrum antimicrobial activities.

Case Study: Antimicrobial Screening

A comprehensive study assessed the antimicrobial properties of various triazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications in the triazole structure significantly enhanced antibacterial activity. Compounds similar to 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole displayed promising results in inhibiting bacterial growth .

Drug Design and Development

The unique structure of 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole allows it to serve as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further modification and optimization.

Insights from Research

Research has shown that the incorporation of various functional groups into the triazole ring can enhance pharmacological properties. For instance, studies suggest that substituents like methoxy and allylsulfanyl groups can improve solubility and bioavailability while maintaining or enhancing biological activity .

Summary Table of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Key Observations:

- Substituent Length and Lipophilicity: Longer alkyl chains (e.g., decylthio in ) enhance lipophilicity, improving membrane permeability and antimicrobial activity .

- Electronic Effects : Electron-withdrawing groups (e.g., bromophenyl in ) increase electrophilicity, enhancing interactions with biological targets. Conversely, electron-donating groups like methoxy () or dimethoxyethyl (target compound) may improve solubility and charge transport in material applications .

Table 2: Comparative Bioactivity Data

Key Findings:

- Antimicrobial Activity : The target compound’s allylsulfanyl group resembles sulfur-containing derivatives in and , which exhibit strong antifungal and antibacterial effects. For example, triazoles with hydroxyphenyl substituents () achieved >90% inhibition against C. albicans and E. coli at 0.01% concentration, suggesting that the allylsulfanyl group could similarly disrupt microbial membranes or enzymes .

- Enzyme Inhibition : The heptylthio derivative in showed potent cholinesterase inhibition, indicating that sulfur-containing triazoles can target neurological enzymes. The target compound’s dimethoxyethyl group may modulate selectivity for other enzymes.

- Structure-Activity Relationships (SAR): QSAR models () highlight that electron-withdrawing substituents (e.g., halogens) and increased lipophilicity (long alkyl chains) enhance bioactivity.

Notes on Structural and Functional Divergence

Allylsulfanyl vs. Alkylthio : The unsaturated allylsulfanyl group in the target compound may confer reactivity (e.g., Michael addition or polymerization) absent in saturated alkylthio analogues .

Dimethoxyethyl vs.

Contradictions in SAR : emphasizes long alkyl chains for antimicrobial activity, but the target compound’s shorter allyl chain and polar substituents suggest a trade-off between solubility and potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,4-triazole derivatives, and how are reaction conditions optimized?

- Answer : The synthesis of 1,2,4-triazole derivatives typically involves alkylation of thiol precursors (e.g., 5-substituted triazole-3-thiols) using haloalkanes under basic conditions or microwave-assisted protocols. For example, alkylation with KOH in 2-propanol yields derivatives with varying alkyl chains, while microwave heating (150°C, 14.4 bar, 45 minutes) improves reaction efficiency and purity . Optimization includes adjusting solvent systems (e.g., alcohols with HCl for protonation) and monitoring pH to neutralize byproducts .

Q. Which structural features of 1,2,4-triazoles correlate with enhanced antimicrobial activity?

- Answer : Key structural determinants include:

- Alkyl chain length : Longer chains (e.g., decylthio) enhance antimicrobial activity against Staphylococcus aureus and antifungal activity against Candida albicans due to increased lipophilicity and membrane disruption .

- Electron-withdrawing substituents : Bromophenyl groups at the 3-position improve stability and target binding .

- Hybrid heterocycles : Pyrazole or benzothiazole moieties introduce additional pharmacophoric interactions .

Advanced Research Questions

Q. How can computational tools guide the design of novel 1,2,4-triazole derivatives?

- Answer :

- PASS On-line® : Predicts biological activity spectra by comparing structural motifs to known bioactive compounds .

- Molecular docking : Identifies binding affinities to targets like fungal CYP51 or bacterial topoisomerases. For example, docking studies revealed that decylthio derivatives interact with Candida albicans membrane proteins via hydrophobic pockets .

- ADMET prediction : Assesses pharmacokinetic properties (e.g., logP, solubility) to prioritize candidates for synthesis .

Q. What experimental strategies resolve contradictions in biological activity data across similar triazole analogs?

- Answer : Contradictions often arise from subtle structural differences. For example:

- Alkyl chain branching : Linear chains (e.g., decylthio) show higher activity than branched analogs due to better membrane penetration .

- Substituent positioning : Bromine at the 2-position on phenyl rings enhances antifungal activity compared to 4-position isomers .

- Methodological standardization : Use MIC (Minimum Inhibitory Concentration) assays with consistent inoculum sizes and reference strains (e.g., ATCC 25922 for E. coli) to minimize variability .

Q. How are advanced spectroscopic techniques applied to confirm triazole derivative purity and structure?

- Answer :

- 1H NMR : Confirms alkyl chain integration (e.g., δ 0.87–3.49 ppm for decylthio protons) and aromatic substituents (δ 7.29–7.88 ppm) .

- Elemental analysis : Validates stoichiometry (e.g., C% 60.84, H% 6.43 for C24H30BrN3S) .

- Chromatography : Thin-layer chromatography (TLC) and HPLC-MS assess purity (>95% by area normalization) .

Q. What mechanistic insights explain the biological activity of 1,2,4-triazoles?

- Answer :

- Membrane disruption : Long alkyl chains embed into lipid bilayers, causing leakage in microbial membranes .

- Enzyme inhibition : Triazoles inhibit cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase in fungi) via coordination to heme iron .

- ROS generation : Electron-deficient triazole cores induce oxidative stress in bacterial cells .

Q. How are photophysical properties of triazole derivatives exploited in material science?

- Answer : Triazoles with biphenyl groups (e.g., 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole) exhibit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.